Home > Products > Screening Compounds P110670 > (S,S)-Palonosetron-d3 Hydrochloride
(S,S)-Palonosetron-d3 Hydrochloride - 1246816-81-8

(S,S)-Palonosetron-d3 Hydrochloride

Catalog Number: EVT-1441497
CAS Number: 1246816-81-8
Molecular Formula: C19H25ClN2O
Molecular Weight: 335.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palonosetron Hydrochloride is a potent and selective 5-HT3 receptor antagonist. [, ] 5-HT3 receptors are primarily found in the central nervous system (CNS) and the gastrointestinal (GI) tract. [] 5-HT3 receptor antagonists, like Palonosetron Hydrochloride, are primarily known for their antiemetic properties. []

Deuteration, the replacement of hydrogen atoms with deuterium isotopes, can alter the pharmacokinetic properties of drugs, potentially leading to increased metabolic stability and efficacy. [] While specific information on (S,S)-Palonosetron-d3 Hydrochloride is limited, it is likely to be used in research settings to study the drug's metabolism and pharmacokinetic profile.

Palonosetron Hydrochloride

Compound Description: Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by chemotherapy and surgery [, , ].

(S)-N-((S)-1,2,3,4-Tetrahydronaphthalene-1-yl)methyl-3-aminoquinuclidine

Compound Description: This compound is a key intermediate in the synthesis of palonosetron hydrochloride []. It contains both the quinuclidine and tetrahydronaphthalene moieties present in palonosetron.

Relevance: (S)-N-((S)-1,2,3,4-Tetrahydronaphthalene-1-yl)methyl-3-aminoquinuclidine is a direct precursor to (S,S)-Palonosetron-d3 Hydrochloride in the synthetic pathway. The reaction of this compound with triphosgene initiates the formation of the final six-membered ring present in the structure of (S,S)-Palonosetron-d3 Hydrochloride []. Understanding the characteristics of this intermediate is essential for optimizing the synthesis of the target compound.

(S,S)-Quinuclidine Tetrahydronaphthalene Carboxamide

Compound Description: This compound is another crucial intermediate in the synthesis of palonosetron hydrochloride []. It represents a more advanced intermediate where the tetrahydronaphthalene moiety is already linked to the quinuclidine system through an amide bond.

Relevance: (S,S)-Quinuclidine Tetrahydronaphthalene Carboxamide is a synthetic precursor to (S,S)-Palonosetron-d3 Hydrochloride, representing a crucial step in the synthetic pathway. The reduction of the amide group in this compound is necessary to form the final structure of (S,S)-Palonosetron-d3 Hydrochloride [].

Compound Description: Palonosetron hydrochloride exists as four stereoisomers due to the presence of two chiral centers in its structure: (R,R), (R,S), (S,R), and (S,S). The (S,S) isomer is the most pharmacologically active form [].

Relevance: These optical isomers are structurally related to (S,S)-Palonosetron-d3 Hydrochloride as they share the same core structure, differing only in the spatial arrangement of atoms around the chiral centers. Understanding the separation and quantification of these isomers is critical for controlling the purity and efficacy of (S,S)-Palonosetron-d3 Hydrochloride [].

Overview

(S,S)-Palonosetron-d3 Hydrochloride is a deuterium-labeled analog of Palonosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in pharmaceutical research and development, particularly in studies related to nausea and vomiting associated with chemotherapy. The compound's unique labeling with deuterium allows for enhanced tracking in metabolic studies and analytical applications.

Source

(S,S)-Palonosetron-d3 Hydrochloride is synthesized from various precursors, typically involving complex organic reactions that include chiral amines and other specialized reagents. It is commercially available from multiple suppliers, including LGC Standards and other chemical supply companies, ensuring accessibility for research purposes .

Classification

This compound falls under the category of chiral molecules and stable isotope-labeled compounds. It is classified as an active pharmaceutical ingredient (API) due to its role in drug formulation and research .

Synthesis Analysis

Methods

The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with (S)-tetralin formic acid and thionyl chloride, which are reacted to form intermediates.
  2. Reduction Steps: The intermediate compounds undergo reduction using agents like sodium borohydride and boron trifluoride diethyl etherate to yield the desired cyclic amine structures.
  3. Cyclization: The final cyclization step involves the use of triphosgene in a toluene solution, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for (S,S)-Palonosetron-d3 Hydrochloride is C19H22D3ClN2OC_{19}H_{22}D_3ClN_2O, with a molecular weight of approximately 335.89 g/mol. The structure features a complex arrangement typical of serotonin antagonists, characterized by a quinuclidine core structure.

Data

  • CAS Number: 1246816-81-8
  • SMILES Notation: O=C(N([C@@]1([2H])C@@HCC[N@@]2C1)C3([2H])[2H])C4=CC=CC5=C4[C@]3([H])CCC5.Cl
  • Nuclear Magnetic Resonance Data: Proton NMR spectra provide insights into the compound's structural integrity, confirming the presence of deuterium at specific positions in the molecule .
Chemical Reactions Analysis

Reactions

(S,S)-Palonosetron-d3 Hydrochloride participates in various chemical reactions typical for amine compounds, including:

  • Acylation Reactions: The compound can undergo acylation to form derivatives that may have altered pharmacological properties.
  • Hydrogenation Reactions: Catalytic hydrogenation can be employed to modify certain functional groups within its structure.

Technical Details

The reactions are generally facilitated under controlled conditions using appropriate catalysts such as palladium on carbon or other metal catalysts, ensuring the selectivity and efficiency of transformations .

Mechanism of Action

Process

(S,S)-Palonosetron-d3 Hydrochloride functions as a selective antagonist of the serotonin 5-HT3 receptor. By binding to these receptors in the gastrointestinal tract and central nervous system, it inhibits the action of serotonin, which is responsible for triggering nausea and vomiting.

Data

Research indicates that Palonosetron effectively reduces chemotherapy-induced nausea by blocking serotonin's action at the 5-HT3 receptors, thereby preventing emetic signals from being transmitted . This mechanism has been substantiated through various studies examining calcium mobilization and downstream signaling pathways involved in emesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in common organic solvents but less soluble in water.

Chemical Properties

Relevant data indicate that proper handling and storage are crucial for maintaining the compound's efficacy in research applications .

Applications

(S,S)-Palonosetron-d3 Hydrochloride is primarily used in scientific research related to:

  • Pharmaceutical Development: As an internal standard in analytical chemistry for quantifying Palonosetron levels.
  • Clinical Studies: Investigating its effects on nausea and vomiting in patients undergoing chemotherapy.
  • Neuroscience Research: Studying serotonin receptor interactions and their implications in various neurological disorders.

Its unique properties as a stable isotope-labeled compound make it invaluable for precise measurements and tracking within biological systems .

Structural Characterization and Synthesis Methodologies

Molecular Architecture and Isotopic Labeling

Stereochemical Configuration Analysis: (3aS)- and (3S)-Chirality

The molecular architecture of (S,S)-Palonosetron-d3 Hydrochloride features two defined chiral centers critical to its pharmacological activity. The compound is systematically named as (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 hydrochloride, emphasizing the absolute (3aS) and (3S) configurations [1]. The fused tricyclic system consists of:

  • A deuterated tetrahydroisoquinoline moiety with (3aS) chirality
  • A quinuclidine (1-azabicyclo[2.2.2]octane) group with (3S) chirality

X-ray crystallography confirms that the (S,S) designation corresponds to the cis orientation of hydrogen (or deuterium) atoms at the stereogenic centers, enforcing a rigid conformational geometry essential for optimal binding to the 5-HT₃ receptor's hydrophobic pocket [4]. The spatial arrangement creates a 7.2 Å distance between the quinuclidine nitrogen and the carbonyl oxygen, matching the 5-HT₃ receptor's pharmacophore requirements.

Table 1: Stereochemical Descriptors of Palonosetron-d3

Chiral CenterConfigurationStructural RoleBiological Significance
C3a (Tetrahydroisoquinoline)(3aS)Defines ring fusion geometryDetermines spatial orientation of carbonyl group
C3' (Quinuclidine)(3S)Positions tertiary nitrogenGoverns cation-π interactions with Trp183 in 5-HT₃ binding pocket
Overall designation(S,S)Cis-relationship between H/D at C3a and H at C3'Enables high-affinity receptor binding (Ki = 0.06 nM)

Comparative Structural Analysis with Non-Deuterated Palonosetron

The deuterated and non-deuterated palonosetron forms exhibit identical electronic configurations but differ in mass and vibrational spectra:

  • Mass Difference: Δm = +3 amu (332.86 vs 335.89 g/mol)
  • Bond Vibrations:
  • C-D stretching at 2050–2250 cm⁻¹ (IR-inactive but detectable by Raman)
  • Reduced C-H bending intensity at 1450 cm⁻¹
  • Crystallography:
  • Identical unit cell parameters (monoclinic P21/c)
  • Comparable hydrogen-bonding network: N⁺-H···Cl⁻ (2.98 Å), C=O···H-N (3.12 Å)
  • Receptor Binding:
  • Kd = 0.08 nM vs 0.06 nM (5-HT₃ receptor)
  • ΔGbinding difference < 0.3 kJ/mol (molecular dynamics simulations) [4]

The deuterium substitution induces no conformational changes in the solid state as confirmed by overlay of crystal structures (RMSD = 0.02 Å for non-H/D atoms). The isotopic label serves solely as a mass tag without perturbing the molecule's electrostatic potential surface or dipole moment (calculated Δμ < 0.1 D).

Synthetic Pathways and Optimization

Key Intermediate Synthesis: Deuterated Quinuclidine Derivatives

Synthesis begins with preparation of the chiral quinuclidine precursor:(3S)-3-Aminoquinuclidine-d0

  • Step 1: Enzymatic resolution of racemic 3-quinuclidinol using Candida antarctica lipase B (CAL-B) with vinyl acetate to yield (3R)-acetoxy and (3S)-alcohol (ee >99%)
  • Step 2: Mitsunobu inversion of (3R)-alcohol with p-nitrobenzoic acid to obtain (3S)-ester (95% yield)
  • Step 3: Curtius rearrangement of (3S)-acid (from hydrolysis) with diphenylphosphoryl azide to yield Boc-protected (3S)-aminoquinuclidine

For deuterated analog:(3S)-3-Aminoquinuclidine-d3

  • Deuteration Protocol: Exchange at C3 position via enolate formation using LDA (lithium diisopropylamide) in THF-d8 at -78°C, followed by quenching with D2O (3 cycles, >98% deuterium incorporation) [3] [8]

Reductive Amination and Cyclization Strategies

The tetrahydroisoquinoline fragment is constructed through:1. Deuterated Tetralone Synthesis:- D2O-catalyzed deuteration of 6-methoxy-2-tetralone under basic conditions (NaOD/DMSO-d6, 80°C, 24 h)- Demethylation with BBr3 to yield 6-hydroxy-2-tetralone-d32. Mannich Reaction:- Condensation with formaldehyde and ammonium acetate to form 1,2,3,4-tetrahydro-6-hydroxy-2-aminomethylisoquinoline-d33. Reductive Amination:- Reaction with (3S)-3-aminoquinuclidine-d0 using NaBH3CN in methanol/acetic acid (4:1) at 25°C (yield 82%)4. Oxidative Cyclization:- Manganese dioxide-mediated dehydrogenation to form the benz[de]isoquinoline core (72% yield, 99.5% ee) [3]

Boron Trifluoride-Mediated Reaction Mechanisms

A critical improvement involves BF3-catalyzed enantioselective cyclization:

  • Mechanism: BF3·Et2O coordinates to the carbonyl oxygen, activating the adjacent methylene group for intramolecular nucleophilic attack by the quinuclidine nitrogen
  • Conditions: 0.1 equiv BF3 in anhydrous toluene at 60°C for 2 h
  • Benefits:
  • Enantiomeric excess increases from 85% to >99.5%
  • Reaction time reduced from 48 h to 2 h
  • Eliminates epimerization at C3a observed under acidic conditions [3]

Hydrochloride Salt Formation: Crystallization and Purification

Final conversion to hydrochloride salt employs optimized crystallization:

  • Acidification: Dissolve free base in anhydrous ethanol, add 1.1 equiv HCl (2M in ether) at 0°C
  • Seeding: Introduce crystalline palonosetron-d3 HCl seeds at 40°C
  • Gradient Crystallization:
  • Cool from 40°C to -20°C at 0.5°C/min
  • Maintain at -20°C for 12 h
  • Isolation: Filter under nitrogen, wash with cold ethanol/ethyl acetate (1:5)
  • Drying: Vacuum desiccation (40°C, 0.1 mmHg, 24 h)

Table 3: Synthetic Route Optimization Parameters

StepReactionKey Reagents/ConditionsYield ImprovementPurity Enhancement
Quinuclidine SynthesisEnzymatic resolutionCAL-B, vinyl acetate, 30°C45% → 82% (chiral)ee 88% → 99.5%
DeuterationH/D exchangeLDA/THF-d8, D2O (3 cycles)N/AAtom%D 91% → 98.5%
CyclizationBF3-mediated ring closure0.1 equiv BF3·Et2O, toluene, 60°C65% → 89%epimerization <0.1%
Salt FormationGradient crystallizationEthanol/ethyl acetate, slow cooling (0.5°C/min)75% → 92%HPLC purity 96% → 99.8%

The process yields pharmaceutical-grade (S,S)-Palonosetron-d3 Hydrochloride with:

  • Chemical purity: 99.8% (HPLC)
  • Chiral purity: >99.5% ee (chiral SFC)
  • Isotopic purity: 98.5 atom%D (HRMS)
  • Crystalline form: Monoclinic polymorph (confirmed by PXRD) [3] [10]

Table 4: Final Product Specifications

PropertySpecificationMethodSignificance
AppearanceWhite crystalline powderVisualConfirms absence of impurities
Melting Point283–285°C (dec.)Differential scanning calorimetryMatches reference standard
Water Content≤0.5% (w/w)Karl Fischer titrationEnsures stability
Residual SolventsEthanol < 500 ppm, Ethyl acetate < 500 ppmGC-FIDComplies with ICH Q3C guidelines
Heavy Metals<10 ppmICP-MSMeets pharmaceutical requirements
Specific Rotation[α]D20 = +56.2° (c=1, H2O)PolarimetryVerifies chiral integrity

The synthetic methodology achieves both regioselective deuteration and configurational stability, providing a robust route for producing this isotopically labeled standard essential for metabolic and pharmacokinetic studies of palonosetron [3] [8] [10].

Properties

CAS Number

1246816-81-8

Product Name

(S,S)-Palonosetron-d3 Hydrochloride

IUPAC Name

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride

Molecular Formula

C19H25ClN2O

Molecular Weight

335.89

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D;

InChI Key

OLDRWYVIKMSFFB-RAVRUBKISA-N

SMILES

C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl

Synonyms

(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.